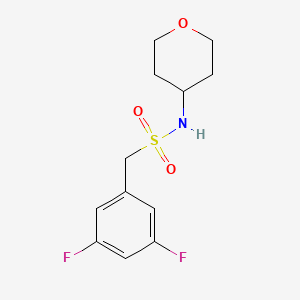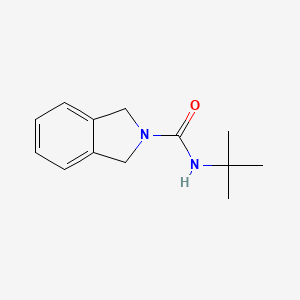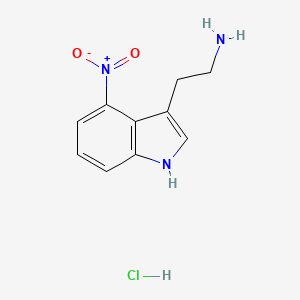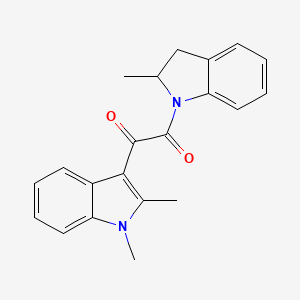![molecular formula C28H27NO B2456557 9-Benzyl-1,6-diphenyl-9-azadispiro[2.1.2.3]decan-4-one CAS No. 477768-10-8](/img/structure/B2456557.png)
9-Benzyl-1,6-diphenyl-9-azadispiro[2.1.2.3]decan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Benzyl-1,6-diphenyl-9-azadispiro[2123]decan-4-one is a complex organic compound with the molecular formula C28H27NO It is characterized by its unique spirocyclic structure, which includes two spiro centers and a nitrogen atom within the ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-1,6-diphenyl-9-azadispiro[2.1.2.3]decan-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors to form the spirocyclic structure.
Introduction of the benzyl and phenyl groups: This can be achieved through various substitution reactions, where benzyl and phenyl groups are introduced into the spirocyclic core.
Final modifications: Additional steps may be required to introduce or modify functional groups to achieve the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would typically involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
9-Benzyl-1,6-diphenyl-9-azadispiro[2.1.2.3]decan-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
9-Benzyl-1,6-diphenyl-9-azadispiro[2.1.2.3]decan-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of drug design and development.
Industry: Although not widely used industrially, it may have applications in the development of new materials or chemical processes.
作用机制
The mechanism of action of 9-Benzyl-1,6-diphenyl-9-azadispiro[2.1.2.3]decan-4-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow it to fit into unique binding sites, influencing biological pathways and processes.
相似化合物的比较
Similar Compounds
9-Benzyl-1,6-diphenyl-9-azadispiro[2.1.2.3]decan-4-one: The parent compound.
1,6-Diphenyl-9-azadispiro[2.1.2.3]decan-4-one: Lacks the benzyl group.
9-Benzyl-1,6-diphenyl-9-azadispiro[2.1.2.3]decan-4-ol: Contains a hydroxyl group instead of a ketone.
Uniqueness
The uniqueness of 9-Benzyl-1,6-diphenyl-9-azadispiro[2123]decan-4-one lies in its specific spirocyclic structure and the presence of both benzyl and phenyl groups
属性
IUPAC Name |
9-benzyl-2,6-diphenyl-9-azadispiro[2.1.25.33]decan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO/c30-26-27(16-24(27)22-12-6-2-7-13-22)19-29(18-21-10-4-1-5-11-21)20-28(26)17-25(28)23-14-8-3-9-15-23/h1-15,24-25H,16-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOGLMLNAHOAEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12CN(CC3(C2=O)CC3C4=CC=CC=C4)CC5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2456474.png)
![6-Chloro-2-propyl-1H-benzo[d]imidazole](/img/structure/B2456475.png)
![5-amino-N-(4-chlorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2456476.png)

![[1-(1H-Tetrazol-5-yl)ethyl]amine methanesulfonate](/img/structure/B2456479.png)
![1-(3-Acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2456481.png)
![3-(3-methylbutyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2456484.png)


![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/new.no-structure.jpg)
![Methyl {[3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2456490.png)

![2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol](/img/structure/B2456494.png)

